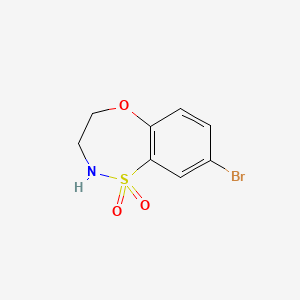

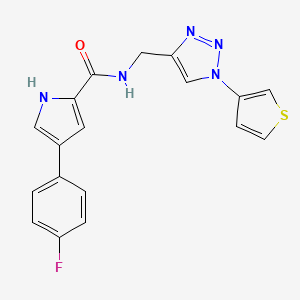

![molecular formula C15H27NO4 B2779193 N-Boc-2-(1-amino]cyclooctyl)acetic acid CAS No. 1199779-45-7](/img/structure/B2779193.png)

N-Boc-2-(1-amino]cyclooctyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Boc-2-(1-amino]cyclooctyl)acetic acid” is a chemical compound with the linear formula C12H21NO4 . It is used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines . This method is highly chemoselective, forming N-Boc-protected compounds as sole products without competitive formation of O-Boc or oxazolidinone derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H21NO4 . The molecular weight of the compound is 243.30 .Chemical Reactions Analysis

The chemical reactions involving this compound are typically related to peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The Boc protection can be removed under anhydrous acidic conditions .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 243.30 . The compound has a high assay value of ≥97.0% .Scientific Research Applications

Synthesis and Protective Group Strategies

Efficient Conversion to 2-(1-Aminoethyl)-1,3,4-Oxadiazoles : A series of derivatives was obtained from reactions involving N-Boc-protected alanine hydrazide, showcasing its utility in synthesizing oxadiazoles through cyclization processes (Kudelko & Zieliński, 2010).

N-tert-Butoxycarbonylation of Amines : Demonstrates the importance of N-Boc as a protective group in the synthesis of N-tert-butoxycarbonyl amino acids, highlighting its stability and utility in peptide synthesis (Heydari et al., 2007).

Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid : This research outlines the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, using N-Boc-protected derivatives (Berkessel, Glaubitz, & Lex, 2002).

Chemoselective N-Boc Protection of Amines : An efficient protocol for N-Boc protection of various amines under solvent-free conditions, highlighting the versatility of N-Boc as a protective group in synthetic chemistry (Akbari et al., 2010).

Applications in Heterocyclic Compound Synthesis

Synthesis of Pyrrolizidinone Amino Acid : Enantiopure pyrrolizidinone amino acid was synthesized from aspartate beta-aldehyde, showcasing the use of N-Boc-protected intermediates in the synthesis of conformationally rigid dipeptide surrogates (Dietrich & Lubell, 2003).

Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions : This research highlights the use of N-Boc-protected arylimines in the synthesis of beta-aminoketones, demonstrating the role of N-Boc in facilitating enantioselective synthesis (Uraguchi & Terada, 2004).

Biocatalytic Asymmetric Synthesis of Vinyl-ACCA Ethyl Ester : Outlines a study on the asymmetric synthesis of a key chiral intermediate using N-Boc-vinyl-ACCA ethyl ester, emphasizing the significance of N-Boc in the development of pharmaceuticals (Zhu, Shi, Zhang, & Zheng, 2018).

Synthesis of Azetidine and Oxetane Amino Acid Derivatives : A novel synthetic route utilizing N-Boc-protected intermediates for the preparation of heterocyclic amino acid derivatives, showing the broad applicability of N-Boc in generating functionalized heterocycles (Gudelis et al., 2023).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-15(11-12(17)18)9-7-5-4-6-8-10-15/h4-11H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMRWXOTFBMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)

![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)

![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

acetic acid](/img/structure/B2779126.png)

![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)

![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)